5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione
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Overview
Description
5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione is a heterocyclic compound that contains a thiadiazole ring, a fluoropyridine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Fluoropyridine Moiety: The fluoropyridine moiety can be introduced via a nucleophilic substitution reaction using a suitable fluoropyridine derivative and a nucleophile such as sodium methoxide.
Coupling with the Phenyl Group: The final step involves coupling the fluoropyridine-thiadiazole intermediate with a phenyl group using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the fluoropyridine moiety can be reduced to an amine.
Substitution: The fluorine atom in the fluoropyridine moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include sodium methoxide and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring can also interact with biological macromolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 5-[(5-Chloropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione
- 5-[(5-Bromopyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione
Uniqueness
The presence of the fluorine atom in 5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione imparts unique electronic properties to the compound, making it more reactive and potentially more biologically active compared to its chloro and bromo analogs .
Properties
IUPAC Name |
5-[(5-fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S3/c15-11-6-10(7-16-8-11)9-20-13-17-18(14(19)21-13)12-4-2-1-3-5-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABKSTSHOZNKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SCC3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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